molecular formula C7H16ClNO2SSn B14008916 Ethyl S-[chloro(dimethyl)stannyl]cysteinate CAS No. 74058-32-5

Ethyl S-[chloro(dimethyl)stannyl]cysteinate

Cat. No.: B14008916
CAS No.: 74058-32-5
M. Wt: 332.44 g/mol
InChI Key: NXHPXLRXSGCGLY-UHFFFAOYSA-L
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Description

L-Cysteine, S-(chlorodimethylstannyl)-, ethyl ester is a derivative of the amino acid L-cysteine This compound is characterized by the presence of a chlorodimethylstannyl group attached to the sulfur atom of the cysteine moiety, and an ethyl ester group attached to the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, S-(chlorodimethylstannyl)-, ethyl ester typically involves the reaction of L-cysteine with chlorodimethylstannane in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, S-(chlorodimethylstannyl)-, ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorodimethylstannyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L-Cysteine, S-(chlorodimethylstannyl)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organotin compounds.

    Biology: Studied for its potential role in modulating biological processes involving sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Cysteine, S-(chlorodimethylstannyl)-, ethyl ester involves its interaction with various molecular targets. The chlorodimethylstannyl group can interact with thiol groups in proteins, potentially modifying their activity. The ethyl ester group can facilitate the compound’s uptake into cells, where it can exert its effects.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    L-Cysteine ethyl ester: Lacks the chlorodimethylstannyl group.

    L-Cystine: Dimer of L-cysteine linked by a disulfide bond.

Uniqueness

L-Cysteine, S-

Properties

CAS No.

74058-32-5

Molecular Formula

C7H16ClNO2SSn

Molecular Weight

332.44 g/mol

IUPAC Name

ethyl 2-amino-3-[chloro(dimethyl)stannyl]sulfanylpropanoate

InChI

InChI=1S/C5H11NO2S.2CH3.ClH.Sn/c1-2-8-5(7)4(6)3-9;;;;/h4,9H,2-3,6H2,1H3;2*1H3;1H;/q;;;;+2/p-2

InChI Key

NXHPXLRXSGCGLY-UHFFFAOYSA-L

Canonical SMILES

CCOC(=O)C(CS[Sn](C)(C)Cl)N

Origin of Product

United States

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